2,2-Dimethyl-6-phenylhexan-3-one
Overview
Description
2,2-Dimethyl-6-phenylhexan-3-one is an organic compound with the molecular formula C14H20O. It is a ketone characterized by a six-membered aromatic ring and a ketone functional group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-6-phenylhexan-3-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzene with 2,2-dimethylhexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-6-phenylhexanoic acid.
Reduction: Formation of 2,2-dimethyl-6-phenylhexanol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2,2-Dimethyl-6-phenylhexan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-phenylhexan-3-one is primarily related to its interaction with biological targets through its ketone functional group and aromatic ring. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-6-phenylhexane: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-6-phenylhexanoic acid: Contains a carboxylic acid group instead of a ketone, leading to different chemical properties and reactivity.
2,2-Dimethyl-6-phenylhexanol: Contains a hydroxyl group, making it more suitable for reactions involving alcohols.
Uniqueness
2,2-Dimethyl-6-phenylhexan-3-one is unique due to its ketone functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in organic synthesis and various industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-6-phenylhexan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVGSLNDAMUHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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